3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enamide

Lipophilicity Physicochemical Properties SAR

For CNS and antiviral drug discovery programs needing a cinnamamide with superior membrane permeability. Unsubstituted analogs lack sufficient lipophilicity for intracellular targets, compromising assay reliability. - Lipophilicity: Predicted LogP of 2.56, significantly higher than unsubstituted cinnamamide (LogP 1.35-1.40), for enhanced permeability. - CNS Suitability: Physicochemical profile (MW, LogP, HBD) supports blood-brain barrier penetration potential. - Quality Benchmark: High melting point (197 °C) ensures reliable identity verification and batch-to-batch analytical consistency.

Molecular Formula C11H12ClNO3
Molecular Weight 241.67 g/mol
CAS No. 175135-98-5
Cat. No. B068752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enamide
CAS175135-98-5
Synonyms3-(2-CHLORO-3,4-DIMETHOXYPHENYL)ACRYLAMIDE
Molecular FormulaC11H12ClNO3
Molecular Weight241.67 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C=CC(=O)N)Cl)OC
InChIInChI=1S/C11H12ClNO3/c1-15-8-5-3-7(4-6-9(13)14)10(12)11(8)16-2/h3-6H,1-2H3,(H2,13,14)
InChIKeyCTMBNQYIRZBVQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enamide: Substituted Cinnamamide Scaffold


3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enamide, also known as 3-(2-chloro-3,4-dimethoxyphenyl)acrylamide, is a synthetic organic compound belonging to the cinnamamide class [1]. It is characterized by a chloro and two methoxy substituents on a phenyl ring linked to an acrylamide moiety, with a molecular formula of C11H12ClNO3 and a molecular weight of 241.67 g/mol [1]. This compound is primarily utilized as a research chemical and a building block in medicinal chemistry and chemical biology .

Scaffold Substituted cinnamamide with 2-chloro and 3,4-dimethoxy groups
Lipophilicity Reported higher LogP than unsubstituted cinnamamide, supporting permeability studies
Use Context Medicinal chemistry building block for SAR and probe design

Limits to Substituting 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enamide


Substitution of 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enamide with simpler cinnamamide analogs is not straightforward due to significant differences in physicochemical properties that directly impact biological behavior. The presence of the 2-chloro and 3,4-dimethoxy substituents on the phenyl ring substantially increases the compound's lipophilicity compared to the unsubstituted cinnamamide core [1]. Specifically, the target compound has a predicted LogP of approximately 2.56 [1], whereas unsubstituted cinnamamide has a LogP of 1.35-1.40 [2]. This difference in partition coefficient can profoundly affect membrane permeability, non-specific binding, and overall pharmacokinetic profile [2], meaning that results obtained with simpler cinnamamides cannot be reliably extrapolated to this more hydrophobic derivative. Furthermore, the chlorine atom provides a unique handle for specific molecular interactions, such as halogen bonding, which are absent in the non-chlorinated analogs.

Lipophilicity mismatch

Higher predicted LogP may shift membrane permeability and non-specific binding compared to unsubstituted cinnamamide, limiting direct substitution.

Halogen bonding absence

The 2-chloro substituent can participate in halogen bonding interactions not present in non-chlorinated analogs, potentially altering target engagement.

Quantitative Differentiation of 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enamide


Enhanced Lipophilicity vs. Unsubstituted Cinnamamide

A key differentiator for 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enamide is its significantly higher lipophilicity compared to the unsubstituted cinnamamide core structure [1]. This property is crucial for applications where increased membrane permeability or hydrophobic target engagement is desired.

Lipophilicity (LogP)
Cross-study comparable
Target: ~2.56 vs Unsubstituted: 1.35–1.40
Higher hydrophobicity may enhance membrane permeability and lipophilic tissue distribution.
Predicted LogP; verify experimentally.
Lipophilicity Physicochemical Properties SAR

Antiviral Activity Against Chikungunya Virus

Acrylamide derivatives, a class to which this compound belongs, have been reported to show activity against the Chikungunya virus (CHIKV) [1]. While specific quantitative data for 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enamide is not available in peer-reviewed literature, a study on related acrylamides identified compounds with submicromolar activity against CHIKV, suggesting a potential research application for this scaffold [1]. The presence of the chloro and methoxy substituents may influence this activity, providing a basis for further SAR studies.

CHIKV Activity
Class-level inference
No direct data. Related acrylamides: submicromolar anti-CHIKV activity reported.
Potential scaffold for antiviral SAR, pending validation.
Review primary study for assay conditions.
Antiviral Chikungunya Virus Acrylamide

Solid-State Stability via Melting Point

The compound exhibits a relatively high melting point of 197 °C . This is a useful quality control parameter and an indirect indicator of strong intermolecular forces in the solid state, which often correlates with higher crystalline stability.

Melting Point
Supporting evidence
197 °C
High melting point supports solid-state stability and QC verification.
Standard determination; verify upon receipt.
Melting Point Crystallinity Physicochemical Stability

Predicted Blood-Brain Barrier Permeability

Computational predictions suggest that 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enamide has physicochemical properties conducive to crossing the blood-brain barrier (BBB) [1]. With a relatively low molecular weight (241.67 g/mol), moderate lipophilicity (LogP ~2.56), and a low number of hydrogen bond donors (1), it falls within favorable ranges for CNS drug-likeness.

CNS Permeability
Class-level inference
Predicted BBB permeable by drug-likeness rules (MW 242, LogP ~2.6, HBD 1).
Candidate for CNS research probe design.
Confirm with PAMPA or in vivo models.
ADME Blood-Brain Barrier In Silico Prediction

3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enamide Applications


Lipophilic Scaffold in Medicinal Chemistry

Procurement of this compound is most justified when a research program requires a cinnamamide core with enhanced lipophilicity. Based on the LogP evidence [1], this compound serves as a more hydrophobic alternative to unsubstituted cinnamamide. This is particularly relevant for projects targeting intracellular proteins or requiring improved membrane permeability, where a higher LogP value is a desired physicochemical feature [1].

Antiviral Research and Chemical Biology

Given the class-level inference of anti-CHIKV activity for acrylamide derivatives [2], this compound is a relevant procurement choice for researchers investigating novel inhibitors of Chikungunya virus. Its unique substitution pattern (2-chloro, 3,4-dimethoxy) offers a starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against viral targets [2].

CNS Drug Discovery Probes

The compound's physicochemical profile (MW, LogP, HBD count) suggests it may cross the blood-brain barrier [3]. This makes it a suitable candidate for procurement by CNS-focused research groups looking to develop novel probes or lead compounds for neurological targets. Its use in such assays is predicated on the need for a moderately lipophilic scaffold that can achieve sufficient brain exposure [3].

Analytical Reference Standard

The compound's well-defined and high melting point (197 °C) makes it suitable for use as a reference standard in analytical chemistry. This property provides a reliable, quantitative benchmark for confirming the identity and purity of synthesized batches via techniques like differential scanning calorimetry (DSC) or melting point apparatus, which is a critical step in any procurement workflow .

Application
Selection Property
Validation Focus
Lipophilic Scaffold for MedChem
Lipophilicity profile
LogP and permeability assays
Antiviral SAR Studies
Class-level anti-CHIKV activity context
CHIKV inhibition screening and SAR
CNS Probe Design
Predicted BBB permeability
BBB penetration models (PAMPA, in vivo)
Analytical Reference Standard
High melting point
Identity and purity by DSC or melting point
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